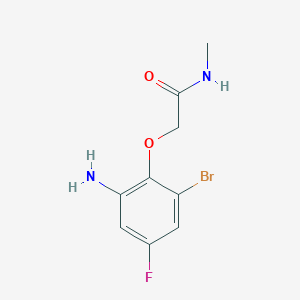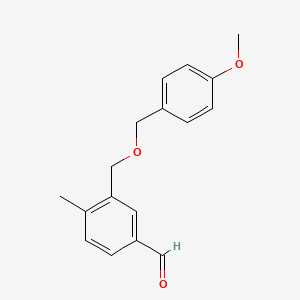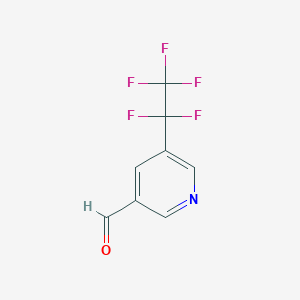
Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate typically involves the reaction of a pyrrole derivative with a suitable ester. One common method involves the condensation of 3-formylpyrrole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Methyl 3-(3-carboxy-1H-pyrrol-1-yl)propanoate
Reduction: Methyl 3-(3-hydroxymethyl-1H-pyrrol-1-yl)propanoate
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring
Aplicaciones Científicas De Investigación
Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Pyrrole derivatives are known for their biological activities, and this compound may be used in the development of new drugs.
Material Science: It can be used in the synthesis of conductive polymers and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Methyl 2-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)propanoate
- Methyl 2-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)-3-(4-hydroxyphenyl)propanoate
Uniqueness
Methyl 3-(3-formyl-1H-pyrrol-1-yl)propanoate is unique due to the presence of the formyl group at the 3-position of the pyrrole ring. This structural feature imparts distinct reactivity and potential biological activity compared to other pyrrole derivatives.
Propiedades
Número CAS |
1521277-23-5 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
methyl 3-(3-formylpyrrol-1-yl)propanoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)3-5-10-4-2-8(6-10)7-11/h2,4,6-7H,3,5H2,1H3 |
Clave InChI |
PNVBCGZDDQKZDD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN1C=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)

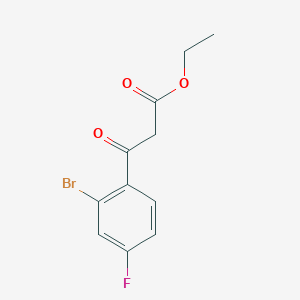

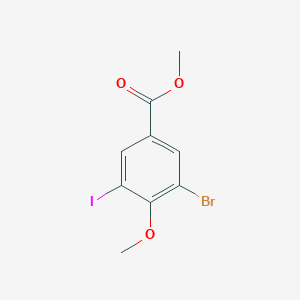

![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
